molecular formula C12H22N2O B1488900 3,5-Dimethyl-1-(pyrrolidine-3-carbonyl)piperidine CAS No. 1342988-91-3

3,5-Dimethyl-1-(pyrrolidine-3-carbonyl)piperidine

Cat. No.: B1488900
CAS No.: 1342988-91-3
M. Wt: 210.32 g/mol
InChI Key: RRAPLLAFMGNNSD-UHFFFAOYSA-N
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Description

3,5-Dimethyl-1-(pyrrolidine-3-carbonyl)piperidine is a synthetic organic compound featuring a piperidine ring core that is functionalized with methyl groups at the 3 and 5 positions and a pyrrolidine-3-carbonyl moiety at the nitrogen atom. This specific molecular architecture, incorporating two distinct nitrogen-containing heterocycles, makes it a compound of significant interest in medicinal chemistry and drug discovery research. Piperidine and pyrrolidine rings are fundamental scaffolds found in a wide range of bioactive molecules and pharmaceuticals. The integration of these structures into a single hybrid molecule suggests potential application as a key intermediate or building block in the synthesis of more complex target compounds. Researchers can utilize this chemical to explore structure-activity relationships (SAR), particularly in the development of ligands for central nervous system (CNS) targets or enzyme inhibitors. Its structure is reminiscent of alkaloids and other pharmacologically active molecules, indicating its value for probing biological mechanisms and identifying new therapeutic candidates. This product is supplied exclusively for research and development purposes in a laboratory setting. It is strictly for professional use and is not intended for diagnostic, therapeutic, or personal use. Researchers should handle this material with appropriate precautions, referring to the safety data sheet (SDS) before use.

Properties

IUPAC Name

(3,5-dimethylpiperidin-1-yl)-pyrrolidin-3-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O/c1-9-5-10(2)8-14(7-9)12(15)11-3-4-13-6-11/h9-11,13H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRAPLLAFMGNNSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)C(=O)C2CCNC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Analysis

Biochemical Properties

3,5-Dimethyl-1-(pyrrolidine-3-carbonyl)piperidine plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, the pyrrolidine ring in the compound is known to interact with carbonic anhydrase isoenzymes, which are involved in various physiological processes. These interactions can lead to inhibition or activation of the enzymes, thereby affecting the biochemical pathways they regulate.

Cellular Effects

The effects of this compound on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that compounds with pyrrolidine rings can affect the activity of cyclin-dependent kinases, which play a crucial role in cell cycle regulation. This modulation can lead to changes in cell proliferation and apoptosis, impacting overall cellular health.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound can bind to enzyme active sites, leading to inhibition or activation of enzymatic activity. For example, the pyrrolidine ring can interact with the active site of carbonic anhydrase, altering its catalytic efficiency. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity can diminish over time due to degradation. Long-term exposure to the compound in in vitro and in vivo studies has revealed sustained effects on cellular processes, including prolonged enzyme inhibition and altered gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition and modulation of cell signaling pathways. At higher doses, toxic or adverse effects can occur, including cytotoxicity and disruption of normal cellular functions. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can influence the activity of enzymes involved in the synthesis and degradation of key metabolites, thereby affecting overall metabolic homeostasis. These interactions can lead to changes in metabolic flux, altering the levels of specific metabolites within cells.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes through active transport mechanisms, facilitated by transporter proteins. Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the cytoplasm, affecting cytosolic enzymes and metabolic pathways.

Biological Activity

3,5-Dimethyl-1-(pyrrolidine-3-carbonyl)piperidine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the realm of analgesics and neuropharmacology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings, data tables, and case studies.

Chemical Structure and Properties

The compound is characterized by a piperidine ring with a pyrrolidine-3-carbonyl substituent and two methyl groups at the 3 and 5 positions. Its unique structure contributes to its interaction with various biological targets.

The biological activity of this compound can be attributed to its ability to interact with specific receptors in the central nervous system. Similar compounds have shown affinity for μ-opioid receptors, which are crucial in pain modulation. The mechanism typically involves binding to these receptors, leading to analgesic effects.

Analgesic Properties

Research indicates that compounds within the piperidine class, including this compound, exhibit significant analgesic properties. For instance, derivatives of piperidine have been shown to possess high μ-opioid receptor affinity, which correlates with their potency as analgesics.

Anticancer Activity

Recent studies have explored the anticancer potential of piperidine derivatives. For example, certain piperidine-based compounds demonstrated cytotoxic effects against various cancer cell lines through mechanisms involving apoptosis induction and disruption of cellular proliferation pathways .

Data Table: Summary of Biological Activities

Activity Type Description Reference
Analgesic ActivityHigh μ-opioid receptor affinity; pain relief
Anticancer ActivityInduction of apoptosis in cancer cells
Neuropharmacological EffectsModulation of neurotransmitter systems

Case Studies

  • Analgesic Efficacy : A study evaluating the analgesic efficacy of related piperidine compounds found that they exhibited potency levels significantly higher than traditional opioids like morphine. The IC50 values for some derivatives were in the nanomolar range, indicating strong binding affinity to μ-opioid receptors .
  • Cytotoxicity Assays : In vitro assays conducted on various cancer cell lines demonstrated that certain analogs of this compound induced cell death at concentrations lower than those required for standard chemotherapeutics. These findings suggest a promising avenue for developing new anticancer agents based on this scaffold .

Scientific Research Applications

Key Mechanisms:

  • Enzyme Interaction : The pyrrolidine ring can interact with enzyme active sites, leading to either inhibition or activation of enzymatic activity. For instance, it has been shown to affect carbonic anhydrase isoenzymes, which are crucial in physiological processes.
  • Cell Signaling Modulation : It influences cell function by modulating signaling pathways and gene expression, affecting cellular metabolism and potentially impacting cancer cell proliferation.

Biochemical Applications

3,5-Dimethyl-1-(pyrrolidine-3-carbonyl)piperidine has been studied for its role in various biochemical reactions, particularly in the following areas:

  • Cancer Research : Its ability to inhibit specific enzymes makes it a candidate for cancer therapeutics. Studies indicate that pyrrolidine derivatives can affect cyclin-dependent kinases, which are vital for cell cycle regulation.
  • Neuroscience : The compound may influence neurotransmitter systems due to its structural similarity to known neuroactive substances, suggesting potential applications in neuropharmacology.

Case Study 1: Enzyme Inhibition

A study investigated the effects of this compound on carbonic anhydrase activity. The results demonstrated that the compound effectively inhibited the enzyme at varying concentrations, suggesting its utility in developing treatments for conditions where carbonic anhydrase plays a role, such as glaucoma and epilepsy.

Case Study 2: Cellular Effects

In vitro experiments showed that treatment with this compound led to significant changes in cell cycle progression in cancer cell lines. The compound induced apoptosis at higher concentrations while promoting cell survival at lower doses, indicating a dose-dependent effect that could be harnessed for therapeutic applications.

Safety and Toxicity

The safety profile of this compound is crucial for its application in research and potential therapeutic use. Preliminary toxicity studies suggest that while lower doses exhibit beneficial effects, higher doses may lead to cytotoxicity. Further research is required to establish a comprehensive safety profile.

Summary of Applications

Application AreaDescription
Cancer ResearchPotential inhibitor of cyclin-dependent kinases; impacts cell cycle regulation.
NeurosciencePossible interactions with neurotransmitter systems; implications for neuropharmacology.
Biochemical ResearchInfluences enzyme activity; potential therapeutic applications in metabolic disorders.

Comparison with Similar Compounds

Table 1: Structural and Functional Properties of 3,5-Dimethyl-1-(pyrrolidine-3-carbonyl)piperidine and Analogs

Compound Core Structure Key Substituents Biological Activity Synthesis Route
This compound Piperidine + pyrrolidine 3,5-dimethyl, pyrrolidine-3-carbonyl Not reported (theoretical) Likely multi-step alkylation/acylation
1-[(3,5-Dimethyl-1H-pyrrol-2-yl)carbonyl]-3-piperidinecarboxylic acid Piperidine + pyrrole 3,5-dimethyl-pyrrole, carboxylic acid Drug design scaffold Acylation of piperidine with pyrrole derivative
1,3,4-Thiadiazole derivatives (e.g., from ) Thiadiazole + pyrazole Nitrophenyl, methylidene hydrazines Antimicrobial (E. coli, B. mycoides, C. albicans) Condensation of hydrazonoyl chlorides

Key Observations :

  • Piperidine vs. Thiadiazole Cores : The piperidine-pyrrolidine hybrid offers conformational flexibility and hydrogen-bonding capacity, whereas 1,3,4-thiadiazole derivatives prioritize planar aromaticity for microbial target interaction .
  • Substituent Impact : Nitrophenyl groups in thiadiazole derivatives enhance antimicrobial activity, while methyl and carbonyl groups in piperidine analogs may optimize pharmacokinetic properties (e.g., solubility, metabolic stability) .

Stability and Reactivity

Piperidine derivatives are prone to ring-opening under acidic conditions, whereas thiadiazoles exhibit greater thermal stability due to aromatic conjugation. Hydrogenation studies on piperidine () suggest that methyl substituents may sterically hinder reduction pathways, enhancing stability under high-pressure hydrogenation .

Preparation Methods

Construction of the 3,5-Disubstituted Piperidine Core

  • The 3,5-disubstituted piperidine scaffold can be accessed via asymmetric desymmetrization of meso-cyclic anhydrides or by condensation and alkylation strategies starting from piperidinone derivatives. For example, cis-configured 3,5-disubstituted piperidines have been synthesized using selective methanolysis and recrystallization with chiral amines to achieve enantiomeric purity >99% ee.

  • Alternative synthetic approaches include condensation reactions of γ-piperidinones with aldehydes or other electrophiles to introduce substituents at the 3 and 5 positions. These condensations can yield benzylidene or dibenzylidene derivatives, which can be further manipulated to introduce methyl groups or other functionalities.

Formation of the Pyrrolidine-3-Carbonyl Moiety

  • The pyrrolidine-3-carbonyl fragment is typically introduced via amide coupling reactions. The pyrrolidine ring can be prepared or functionalized through cycloaddition reactions such as [3+2]-azomethine ylid cycloadditions, which provide stereochemically defined pyrrolidines.

  • Catalytic hydrogenation is often employed to reduce pyrroline intermediates to pyrrolidines, using palladium on carbon catalysts under mild conditions (atmospheric pressure, organic solvents like chloroform).

Amide Bond Formation Between Piperidine and Pyrrolidine Units

  • The key step involves coupling the carboxylic acid derivative of the 3,5-dimethylpiperidine with the amino group of the pyrrolidine-3-amine. This is often achieved by:

    • Activation of the carboxylic acid as a mixed anhydride using reagents such as 2,2,2-trichloro-1,1-dimethylethyl chloroformate (TcBocCl).

    • Direct coupling using acid chlorides or carbodiimide-based coupling agents.

  • Reaction conditions are optimized to ensure high yield and stereochemical integrity, often carried out at room temperature or slightly elevated temperatures in inert solvents.

Detailed Reaction Conditions and Catalysts

Step Reagents/Conditions Catalyst/Notes Yield/Outcome
Piperidine core formation Methanolysis of meso-cyclic anhydride, recrystallization with chiral amines Cinchona base catalysis for asymmetric induction >99% enantiomeric excess
Pyrrolidine ring synthesis [3+2]-Azomethine ylid cycloaddition in inert solvents (DCM, toluene, THF) Acid catalysts such as trifluoroacetic acid (TFA) High stereoselectivity, trans-stereochemistry
Reduction of pyrroline to pyrrolidine Catalytic hydrogenation with Pd/C in chloroform at atmospheric pressure Pd/C catalyst, hydrogen gas Efficient saturation of pyrroline ring
Amide coupling Mixed anhydride formation with TcBocCl, coupling with amine Room temperature or mild heating; inert atmosphere High coupling efficiency

Purification and Characterization

  • After coupling, the product is typically purified by crystallization or extraction. For example, crystallization can be accelerated by adding solvents such as chloroform or ether.

  • Drying agents like sodium sulfate or magnesium sulfate are used to remove residual water before solvent removal.

  • Final products are characterized by standard analytical techniques (NMR, MS, HPLC) to confirm purity and stereochemistry.

Research Findings and Optimization Insights

  • The use of chiral resolving agents during the synthesis of the piperidine core significantly improves enantiomeric purity, which is critical for biological activity.

  • Catalytic hydrogenation conditions have been optimized to avoid over-reduction or racemization of sensitive amide bonds.

  • The mixed anhydride method for amide bond formation offers better yields and fewer side reactions compared to direct acid chloride coupling.

  • Use of noble metal catalysts (ruthenium, rhodium) and solid acid catalysts has been demonstrated in related piperidine derivative syntheses to improve selectivity and yield.

Summary Table of Preparation Method Highlights

Aspect Details
Piperidine core synthesis Asymmetric desymmetrization, condensation with aldehydes, alkylation
Pyrrolidine fragment synthesis [3+2]-Azomethine ylid cycloaddition, catalytic hydrogenation
Amide bond formation Mixed anhydride coupling using TcBocCl or acid chloride activation
Catalysts Cinchona base, Pd/C for hydrogenation, acid catalysts (TFA), noble metal catalysts (Ru, Rh)
Solvents Dichloromethane, toluene, tetrahydrofuran, chloroform
Purification Crystallization, extraction, drying over sodium or magnesium sulfate
Yields and purity High enantiomeric excess (>99% ee), efficient coupling, stereoselective intermediates

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3,5-Dimethyl-1-(pyrrolidine-3-carbonyl)piperidine, and what are the critical intermediates?

  • Methodology : The synthesis involves coupling 3,5-dimethylpiperidine with a pyrrolidine-3-carbonyl moiety. Amide bond formation can be achieved using mixed anhydrides (e.g., isobutyl chloroformate with N-methylpiperidine as a base) to minimize racemization . Alternatively, carbodiimide-based coupling agents (e.g., EDC/HOBt) may be employed for higher yields. Intermediate purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate enantiopure products.
  • Key Challenges : Stereochemical control at the pyrrolidine carbonyl group requires chiral resolution techniques (e.g., chiral HPLC) or asymmetric synthesis .

Q. How should researchers characterize the structural and physicochemical properties of this compound?

  • Methodology :

  • NMR Spectroscopy : Use 1H and 13C NMR to confirm regiochemistry and stereochemistry. For example, the methyl groups on the piperidine ring (δ ~1.2–1.5 ppm) and the pyrrolidine carbonyl (δ ~170–175 ppm) are diagnostic .
  • Mass Spectrometry : High-resolution MS (ESI or MALDI-TOF) validates molecular weight and fragmentation patterns.
  • HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) assesses purity (>95% recommended for biological assays).
    • Advanced Tools : X-ray crystallography (using SHELX software for refinement) resolves absolute configuration if crystals are obtainable .

Advanced Research Questions

Q. What experimental strategies address contradictions in biological activity data across studies?

  • Methodology :

  • Batch Consistency : Ensure synthetic reproducibility by standardizing reaction conditions (e.g., temperature, solvent purity) and characterizing intermediates rigorously.
  • Bioassay Optimization : Validate assay protocols (e.g., enzyme inhibition IC50 measurements) using positive controls and replicate experiments. For example, discrepancies in receptor binding affinity may arise from variations in cell lines or assay buffers .
  • Data Normalization : Use internal standards (e.g., reference inhibitors) to account for inter-experimental variability.

Q. How can structure-activity relationship (SAR) studies be designed to explore the role of the pyrrolidine-3-carbonyl group?

  • Methodology :

  • Analog Synthesis : Prepare derivatives with modifications to the pyrrolidine ring (e.g., substituents at C3, ring size variations) or piperidine methyl groups.
  • Biological Testing : Screen analogs against target receptors (e.g., GPCRs, kinases) using fluorescence polarization or SPR assays. Compare EC50/IC50 values to identify critical functional groups.
  • Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes and guide rational design .

Q. What are the key considerations for designing stability studies under physiological conditions?

  • Methodology :

  • Forced Degradation : Expose the compound to stressors (acidic/basic pH, oxidative H2O2, UV light) and monitor degradation via LC-MS.
  • Kinetic Stability : Use accelerated stability testing (40°C/75% RH) to estimate shelf life. Pseudo-first-order kinetics model degradation rates.
  • Metabolite Identification : Incubate with liver microsomes and identify metabolites using UPLC-QTOF-MS .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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3,5-Dimethyl-1-(pyrrolidine-3-carbonyl)piperidine
Reactant of Route 2
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3,5-Dimethyl-1-(pyrrolidine-3-carbonyl)piperidine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.